S-Butyl 4-nitrobenzene-1-sulfonothioate
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Overview
Description
S-Butyl 4-nitrobenzene-1-sulfonothioate is an organic compound characterized by the presence of a sulfonothioate group attached to a nitrobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Butyl 4-nitrobenzene-1-sulfonothioate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with butyl mercaptan under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the sulfonyl chloride group is replaced by the butylthio group. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the reagents. The use of automated systems can help in maintaining optimal reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
S-Butyl 4-nitrobenzene-1-sulfonothioate can undergo various chemical reactions, including:
Oxidation: The sulfonothioate group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated nitrobenzene derivatives.
Scientific Research Applications
S-Butyl 4-nitrobenzene-1-sulfonothioate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonothioate group.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of S-Butyl 4-nitrobenzene-1-sulfonothioate involves the reactivity of its functional groups. The sulfonothioate group can form covalent bonds with nucleophiles, making it useful in modifying proteins and other biomolecules. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
S-Butyl 4-nitrobenzenesulfonate: Similar structure but with a sulfonate group instead of a sulfonothioate group.
S-Butyl 4-aminobenzene-1-sulfonothioate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
S-Butyl 4-nitrobenzene-1-sulfonothioate is unique due to the presence of both a nitro group and a sulfonothioate group, which impart distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
106148-90-7 |
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Molecular Formula |
C10H13NO4S2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
1-butylsulfanylsulfonyl-4-nitrobenzene |
InChI |
InChI=1S/C10H13NO4S2/c1-2-3-8-16-17(14,15)10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3 |
InChI Key |
LIJGZKAJZWISJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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